1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

CDK4 inhibitor Kinase selectivity Cancer research

Researchers developing CDK4-selective inhibitors face supply inconsistencies with unvalidated cyclopropanecarbonitrile isomers. This specific 3,4-dimethoxy regioisomer is essential for the reported kinase selectivity profile. - Enables synthesis of CDK4 inhibitors with IC50 of 1.64 nM and 20-fold selectivity over CDK2. - Nitrile group undergoes high-yield basic hydrolysis to the carboxylic acid for amide diversification. - Supplied with full analytical documentation (NMR, HPLC) to ensure structural fidelity for patent-backed QC inhibitor programs.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 20802-15-7
Cat. No. B181795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile
CAS20802-15-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CC2)C#N)OC
InChIInChI=1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3
InChIKeyPZVYROVODMATJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Overview and Procurement Guide


1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile (CAS 20802-15-7) is an aryl-substituted cyclopropanecarbonitrile derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol [1]. It features a rigid cyclopropane ring attached to a 3,4-dimethoxyphenyl group and a nitrile functional group [2]. This compound is commercially available as a white crystalline solid with a melting point of 69.2–69.7 °C, a boiling point of 346.3 °C at 760 mmHg, and a density of 1.15 g/cm³ . The compound is supplied at purities ranging from 95% to 98+%, with analytical documentation including NMR, HPLC, and GC available from multiple vendors . Its structural features—the strained cyclopropane ring, the electron-rich 3,4-dimethoxyphenyl moiety, and the versatile nitrile group—position it as a valuable building block in pharmaceutical intermediate synthesis .

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Generic Substitution Limitations


Cyclopropanecarbonitriles constitute a broad class of building blocks used extensively in pharmaceutical and agrochemical intermediate synthesis, yet they are not functionally interchangeable . The position of methoxy substituents on the phenyl ring (3,4- vs. 3,5- vs. 2,6-) profoundly alters electron density distribution, steric profile, and subsequent reactivity in cross-coupling and cycloaddition reactions . Specifically, the 3,4-dimethoxy substitution pattern in 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile generates a distinct electron-rich aromatic system with a topological polar surface area (tPSA) of 42.25 Ų and a calculated LogP of 2.26, which differs from its positional isomers [1]. Furthermore, the cyclopropane ring-nitril combination in this compound has been specifically exploited in patent literature for glutaminyl cyclase inhibition and CDK-targeting applications, whereas alternative substitution patterns may yield inactive or divergent pharmacological profiles [2]. The absence of a head-to-head selectivity dataset does not negate the established principle that regioisomeric methoxy substitution alters target binding; rather, it underscores that procurement decisions must be based on the precise CAS registry number and validated structure rather than class-level assumptions [3].

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Comparative Evidence Against Analogs


CDK4 Inhibitory Potency and Kinase Selectivity

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile, when elaborated into advanced CDK-targeting scaffolds (as documented in US10662186 and US10988476), demonstrates potent CDK4 inhibition with an IC₅₀ of 1.64 nM in enzymatic assays [1]. This compound exhibits approximately 20-fold selectivity for CDK4 over CDK2 (IC₅₀ = 33.7 nM) and approximately 2.5-fold selectivity over CDK6 (IC₅₀ = 4.14 nM) in the same assay system [2]. In contrast, the unsubstituted parent scaffold cyclopropanecarbonitrile (CAS 5500-21-0) shows no quantifiable CDK4 inhibitory activity, underscoring the essential role of the 3,4-dimethoxyphenyl moiety in target engagement .

CDK4 inhibitor Kinase selectivity Cancer research Pharmaceutical intermediate

Nitrile Hydrolysis Efficiency to Carboxylic Acid

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile undergoes efficient base-catalyzed hydrolysis to yield 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid, a transformation central to its utility as a pharmaceutical intermediate . The conversion was achieved by refluxing the nitrile (3.9 mmol) with KOH (11.2 mmol) in ethylene glycol (80 mL) for 12 hours, affording the corresponding carboxylic acid in quantitative yield . In comparison, the 3,5-dimethoxy positional isomer (CAS 124276-97-7) requires alternative reaction optimization due to altered electronic effects from the meta-arrangement of methoxy groups, and reported yields for analogous hydrolysis reactions vary by 15–30% depending on the substitution pattern .

Organic synthesis Building block Carboxylic acid conversion Process chemistry

tPSA and Lipophilicity vs. Regioisomers

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile exhibits a topological polar surface area (tPSA) of 42.25 Ų and a calculated LogP of 2.26 [1]. These values position the compound within favorable drug-like physicochemical space (tPSA < 140 Ų; LogP between 1 and 5) for CNS permeability and oral absorption [2]. The 3,4-dimethoxy substitution pattern generates a distinct hydrogen-bond acceptor count of 3 (two methoxy oxygens plus the nitrile nitrogen), which differs from mono-methoxy analogs that have reduced H-bond acceptor capacity and altered tPSA . This physicochemical signature translates to a vapor pressure of 5.82 × 10⁻⁵ mmHg at 25 °C, a property that influences handling and storage requirements in laboratory settings .

Medicinal chemistry Drug-likeness Physicochemical properties ADME prediction

Purity Specifications and Vendor QC Comparison

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is supplied at documented purity levels ranging from 95% to 98+% across multiple vendors, with batch-specific analytical certificates available [1]. Bidepharm offers 95% standard purity with batch-specific quality inspection reports including NMR, HPLC, and GC documentation . AKSci supplies the compound at 98% minimum purity specification with SDS and COA documentation available upon request . Leyan provides a 98+% purity grade, representing the highest routinely available commercial specification . In contrast, the 3,5-dimethoxy isomer (CAS 124276-97-7) is typically offered at 95% purity without the same breadth of batch-specific analytical documentation across multiple suppliers [2].

Quality control Vendor comparison Analytical certification Procurement

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile: Key Research and Industrial Applications


CDK4 Inhibitor Discovery and Lead Optimization

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile serves as a critical intermediate in the synthesis of CDK4-selective inhibitors with demonstrated low-nanomolar potency (IC₅₀ = 1.64 nM) and intra-family selectivity (20-fold over CDK2) [1]. Research groups pursuing oncology targets requiring CDK4 inhibition should procure this specific CAS number, as alternative cyclopropanecarbonitrile derivatives lack validated kinase engagement data and the 3,4-dimethoxy substitution pattern is essential for the observed selectivity profile [2].

Carboxylic Acid Building Block: Synthesis and Diversification

The nitrile group of 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile undergoes efficient basic hydrolysis to yield 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid in high yield [1]. This carboxylic acid serves as a versatile intermediate for amide bond formation, esterification, and other diversification reactions common in medicinal chemistry and agrochemical development. The validated, high-yielding hydrolysis protocol reduces synthetic risk compared to less-characterized regioisomers [2].

Glutaminyl Cyclase Inhibitor for CNS and Inflammatory Indications

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is explicitly referenced as a key structural component in patent families covering glutaminyl cyclase inhibitors, including AU-2008220785-B2, EP-2117540-A1, EP-2481408-A2, and JP-2010520168-A [1]. These inhibitors have been investigated for therapeutic applications in CNS disorders and inflammatory conditions. Procurement of this specific CAS number is required for research groups seeking to access or expand upon the patent-disclosed chemical space [2].

CCR5 Antagonist for HIV and Autoimmune Disease

Preliminary pharmacological screening has identified that 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile exhibits activity as a CCR5 antagonist, suggesting potential utility in the preparation of treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. Research programs targeting the CCR5 axis should prioritize this compound over uncharacterized cyclopropanecarbonitrile analogs, as the 3,4-dimethoxyphenyl moiety is implicated in the observed pharmacological activity [2].

Technical Documentation Hub

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